14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene
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Overview
Description
14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene is a member of the xanthene family, which is known for its diverse pharmacological activities. Xanthenes are oxygen-containing heterocycles that have been extensively studied due to their biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene typically involves a one-pot condensation reaction of β-naphthol with various aromatic aldehydes. A catalytic amount of sulfonated polyethylene glycol 6000 (PEG–SO3H) is used as a stable, recyclable, and biodegradable polymeric catalyst under solvent-free conditions . This method is eco-friendly and yields high amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The use of efficient, cost-effective, and biodegradable catalysts is emphasized to ensure sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like sulfonated polyethylene glycol . The reactions are typically carried out under controlled temperatures and solvent-free conditions to maximize yield and efficiency .
Major Products: The major products formed from these reactions are various derivatives of this compound, which can be used in different applications depending on the functional groups introduced during the reactions .
Scientific Research Applications
14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene has a wide range of scientific research applications. It is used in chemistry for the synthesis of other complex molecules and as a catalyst in various reactions. In biology and medicine, it has shown potential as an antibacterial, anti-inflammatory, and antiviral agent . Additionally, it is employed in the industry as a fluorescent dye and in laser technology .
Mechanism of Action
The mechanism of action of 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene involves its interaction with molecular targets and pathways within cells. It can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to effects like apoptosis, autophagy, and cell cycle arrest . These actions make it a promising candidate for further research in cancer therapy and other medical applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene include other xanthene derivatives like 14-hydroxy-14-phenyldibenzo[a,j]xanthene and various prenylated xanthones .
Uniqueness: What sets this compound apart from its counterparts is its unique combination of pharmacological activities and its eco-friendly synthesis method. The use of biodegradable catalysts and solvent-free conditions makes it a more sustainable option compared to other similar compounds .
Properties
CAS No. |
66596-04-1 |
---|---|
Molecular Formula |
C28H20O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C28H20O/c1-18-10-12-21(13-11-18)26-27-22-8-4-2-6-19(22)14-16-24(27)29-25-17-15-20-7-3-5-9-23(20)28(25)26/h2-17,26H,1H3 |
InChI Key |
MUJGBVJQFKYMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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